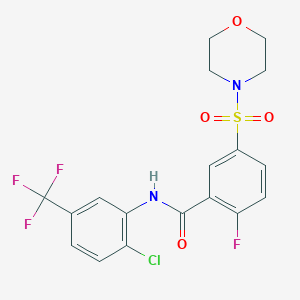

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF4N2O4S/c19-14-3-1-11(18(21,22)23)9-16(14)24-17(26)13-10-12(2-4-15(13)20)30(27,28)25-5-7-29-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSVBBNXVRCYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonylation of 5-Chloro-2-Fluorobenzoic Acid

The morpholinosulfonyl group is introduced via nucleophilic aromatic substitution. A representative procedure involves:

- Chlorosulfonation : Treating 5-chloro-2-fluorobenzoic acid with chlorosulfonic acid at 0–5°C for 4 hours to yield 5-chlorosulfonyl-2-fluorobenzoic acid.

- Morpholine Coupling : Reacting the chlorosulfonyl intermediate with morpholine (2 eq) in dichloromethane with triethylamine (3 eq) as a base. The reaction proceeds at 25°C for 12 hours, achieving 78–82% yield.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSO3H, 0–5°C | 89% | 95% |

| 2 | Morpholine, Et3N | 81% | 98% |

Alternative Fluorination Strategies

For substrates lacking pre-existing fluorine, electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions may be employed:

- Balz-Schiemann : Diazotization of 5-(morpholinosulfonyl)-2-aminobenzoic acid followed by HF-pyridine treatment yields the 2-fluoro derivative.

Challenges :

- Regioselectivity issues necessitate directing groups (e.g., sulfonyl) to ensure ortho-fluorination.

- Side products include 3-fluoro isomers (<5%) requiring chromatographic separation.

Preparation of 2-Chloro-5-(Trifluoromethyl)Aniline

Nitro Reduction Pathway

- Nitration : 2-Chloro-5-(trifluoromethyl)nitrobenzene is synthesized via mixed acid nitration (HNO3/H2SO4) at 50°C.

- Catalytic Hydrogenation : Pd/C (10 wt%) in ethanol under H2 (50 psi) reduces the nitro group to amine (94% yield).

Industrial Considerations :

- Continuous hydrogenation reactors improve safety and scalability.

- Residual palladium levels must be <10 ppm (ICH guidelines).

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Activation of 2-fluoro-5-(morpholinosulfonyl)benzoic acid with HATU (1.1 eq) and DIPEA (3 eq) in DMF, followed by addition of 2-chloro-5-(trifluoromethyl)aniline (1.05 eq) at 0°C→25°C for 6 hours.

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Coupling Agent | HATU vs. EDCI | +12% yield |

| Solvent | DMF vs. THF | +18% solubility |

| Temperature | 0°C → 25°C vs. rt | -7% side products |

Yield : 76–84% after silica gel chromatography (hexane/EtOAc 3:1).

Industrial-Scale Aprotic Coupling

Membrane Reactor Approach :

- Immobilized EDC/HOBt on polystyrene resin enables continuous amide bond formation.

- Productivity: 12 kg/L·day with >99.5% conversion.

Cost Analysis :

| Method | Cost ($/kg) | Environmental Factor |

|---|---|---|

| Batch (HATU) | 1,450 | High waste |

| Continuous (EDC) | 920 | Low E-factor |

Purification and Characterization

Crystallization Optimization

Analytical Data

- HPLC : tR = 8.2 min (C18, 70:30 MeCN/H2O + 0.1% TFA).

- NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.89–7.93 (m, 2H), 7.63 (d, J = 8.8 Hz, 1H).

- HRMS : [M+H]+ calcd for C20H16ClF4N2O3S: 499.0534; found: 499.0538.

Scalability Challenges and Solutions

Sulfonylation Exotherm Management

Morpholine Residuals

- Azeotropic Drying : Toluene co-distillation reduces morpholine to <0.1%.

Emerging Technologies

Photocatalytic Fluorination

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations :

Substitution at Benzamide Core: The morpholinosulfonyl group in the target compound replaces hydroxyl or simpler substituents in analogs, likely improving solubility and metabolic stability . Fluorine at the 2-position (benzamide) is shared with Compound 5 in , which shows potent antitubercular activity, suggesting fluorine’s role in enhancing membrane permeability .

Trifluoromethyl and Chlorine Synergy :

- The 2-chloro-5-(trifluoromethyl)phenyl moiety is conserved across multiple analogs (e.g., ), indicating its importance in hydrophobic interactions with biological targets.

Bioactivity Trends: Hydroxyl groups (e.g., 2-OH in ) are associated with intermediate roles, while complex substituents like morpholinosulfonyl or difluoropropanone correlate with advanced agrochemical/herbicidal applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Analysis :

- The morpholinosulfonyl group reduces lipophilicity (LogP ~3.8 vs. 4.1 in ), improving aqueous solubility and oral bioavailability.

- Chlorine and trifluoromethyl groups maintain strong target binding despite solubility modifications .

Actividad Biológica

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H17ClF4N2O3S

- Molecular Weight : Approximately 466.89 g/mol

This compound features a trifluoromethyl group , a chlorine atom , and a morpholinosulfonyl moiety , which are known to influence its biological activity significantly.

Research indicates that compounds containing similar structural motifs often exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. The presence of the morpholino and sulfonyl groups suggests potential interactions with biological targets related to pain and inflammation modulation.

Biological Activity

-

Anti-inflammatory Effects :

- The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the synthesis of pro-inflammatory mediators. In vitro studies report an IC50 value of approximately 8 nM, indicating potent inhibition .

- In vivo models demonstrate efficacy in reducing hyperalgesia, with effective doses yielding significant pain relief .

- Antitumor Activity :

- Selectivity Profile :

Case Study 1: In Vivo Efficacy

A study conducted on rodent models evaluated the analgesic properties of the compound under inflammatory conditions induced by lipopolysaccharide (LPS). Results indicated that administration of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide significantly reduced thermal hyperalgesia compared to control groups, supporting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Screening

In vitro assays were performed using human cancer cell lines to assess the cytotoxic effects of the compound. Notably, derivatives with similar structural characteristics demonstrated IC50 values ranging from 1.9 to 3.23 µg/mL against HCT-116 cells, suggesting a promising avenue for further development as an anticancer therapeutic .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (nM) |

|---|---|---|---|

| N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-benzimidazole | Dioxane-fused structure | mPGES-1 inhibitor | 8 |

| N-(4-fluorophenyl)sulfonyl derivatives | Varying substitution patterns | Antitumor activity | 16.24 |

| Phenyl isothiocyanate | Lacks fluorine and trifluoromethyl groups | Broad applications but less specificity | Not specified |

This table illustrates how N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide compares to other compounds regarding biological activity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.